6-Ethynyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of an ethynyl group at the 6-position of the pyrazolo[4,3-b]pyridine structure. It has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry, materials science, and drug discovery.
The compound is classified under heterocyclic compounds, specifically as a pyrazolopyridine derivative. Its molecular formula is C_9H_7N_3, and it features a unique structural arrangement that contributes to its reactivity and biological properties. Research has highlighted its significance in various fields, including organic synthesis, medicinal chemistry, and material science .
The synthesis of 6-Ethynyl-1H-pyrazolo[4,3-b]pyridine can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. The use of catalysts or specific reagents may also enhance the efficiency of the synthesis process.
The molecular structure of 6-Ethynyl-1H-pyrazolo[4,3-b]pyridine consists of a pyrazole ring fused to a pyridine ring with an ethynyl substituent at the 6-position. The compound exhibits a planar structure due to the conjugated system present within its rings.
6-Ethynyl-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions that can modify its structure:
The outcomes of these reactions depend on specific conditions such as temperature, solvent choice, and the nature of reagents used. The versatility in reactivity allows for the development of various derivatives with tailored properties.
The mechanism of action for 6-Ethynyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with molecular targets within biological systems:
Research indicates that specific structural features contribute to its ability to modulate these pathways effectively, making it a candidate for further therapeutic exploration.
6-Ethynyl-1H-pyrazolo[4,3-b]pyridine has several important applications:
The systematic naming of pyrazolo-pyridine derivatives follows IUPAC guidelines based on ring fusion topology and atom numbering. The parent compound, 1H-pyrazolo[3,4-b]pyridine, denotes fusion between pyrazole (positions 3-4) and pyridine (b-bond at positions 2-3). The prefix "6-ethynyl" specifies an ethynyl substituent (–C≡CH) at position 6 of the pyridine ring. This nomenclature unambiguously defines the molecular architecture, distinguishing it from positional isomers like pyrazolo[4,3-c]pyridine or pyrazolo[3,4-d]pyrimidine, which exhibit different fusion patterns and electronic properties [3] [10].
Positional isomerism significantly influences physicochemical and biological behavior. For example, pyrazolo[3,4-b]pyridines exhibit distinct hydrogen-bonding capabilities and dipole moments compared to [3,4-c]-fused counterparts due to nitrogen atom placement. The C6 position in pyrazolo[3,4-b]pyridines is electronically analogous to the para position in pyridines, rendering it highly susceptible to electrophilic substitution and explaining the strategic choice of ethynyl functionalization at this site for drug design [6] [8].
Table 1: Key Pyrazolo-Pyridine Isomers and Their Characteristics
IUPAC Name | Fusion Pattern | Nitrogen Positions | Electronic Properties |
---|---|---|---|
1H-Pyrazolo[3,4-b]pyridine | Pyrazole C3-C4 + Pyridine C2-C3 | N1 (pyrazole), N4 (pyridine) | Dipole: ~4.0 D; C6 electrophilic |
1H-Pyrazolo[4,3-c]pyridine | Pyrazole C4-C5 + Pyridine C3-C4 | N2 (pyrazole), N1 (pyridine) | Dipole: ~3.2 D; C6 nucleophilic |
1H-Pyrazolo[3,4-d]pyrimidine | Pyrazole C3-C4 + Pyrimidine C5-C6 | Three nitrogens | Aromatic system with high electron deficiency |
This derivative (C₈H₅N₃, MW: 143.15 g/mol) features a planar bicyclic core with bond lengths and angles characteristic of aromatic systems. Key structural parameters include:
X-ray crystallography of analogous compounds reveals intermolecular interactions dominated by π-stacking (3.5 Å interplanar distance) and weak C–H···N hydrogen bonds (2.8 Å). The ethynyl group enhances crystal packing via C≡C···H–C contacts, influencing material properties like solubility and melting point. Computational studies (DFT, B3LYP/6-31G*) predict a dipole moment of 4.2 D and polarizable electron density at C6, consistent with electrophilic reactivity [1] [8].
Table 2: Structural Parameters of 6-Ethynyl-1H-pyrazolo[4,3-b]pyridine
Parameter | Value | Method | Significance |
---|---|---|---|
Molecular Weight | 143.15 g/mol | HRMS | Confirms stoichiometry |
C6-C≡C Bond Length | 1.46 Å | DFT Calculation | Sp²-sp hybridization |
C≡C Bond Length | 1.20 Å | X-ray (analogues) | Triple bond character |
Dihedral Angle (Cores) | <5° | Molecular Modeling | Planar conjugation |
Dipole Moment | 4.2 D | DFT (B3LYP/6-31G*) | Polarizability for binding interactions |
Unsubstituted pyrazolo[3,4-b]pyridines exhibit prototropic tautomerism between 1H (N1-protonated) and 2H (N2-protonated) forms. Experimental and computational studies (AM1, DFT) confirm the 1H-tautomer is energetically favored by 37.03 kJ/mol (9 kcal/mol) due to complete aromaticity in both rings. The 2H-tautomer disrupts the pyridine ring’s aromaticity, making it negligible in equilibrium [3] [10].
The ethynyl substituent at C6 minimally affects tautomerism, as confirmed by NMR studies in DMSO-d₆:
Hydrogen-bonding networks in biological environments may stabilize rare tautomers. For instance, crystallographic data of protein-bound analogues shows N1–H donating hydrogen bonds to carbonyl groups (e.g., 2.9 Å to Thr residue in kinase complexes), locking the 1H-form [1] [3].
Table 3: Tautomeric Equilibrium in Pyrazolo[3,4-b]pyridine Systems
Tautomer | Energy (kJ/mol) | Aromaticity | Biological Relevance |
---|---|---|---|
1H-Form | 0.0 (Reference) | Full 10π-electron system in both rings | Dominant in enzyme binding pockets |
2H-Form | +37.03 | Disrupted pyridine aromaticity | Observed only in non-aromatic analogues |
The ethynyl group (–C≡CH) imparts three critical functions:1. Electronic Modulation:- Induces moderate electron-withdrawing effects (-I effect), reducing C6 electron density by 0.15 e⁻ (NPA charges).- Extends π-conjugation, lowering HOMO-LUMO gap by 0.8 eV vs. unsubstituted parent, enhancing UV absorbance at 270 nm [5] [8].
In medicinal chemistry, the ethynyl group enhances target engagement via:
Table 4: Functional Roles of the C6-Ethynyl Substituent
Property | Effect | Application Example |
---|---|---|
Electronic Withdrawal | Reduces LUMO energy by 1.2 eV | Improves charge transfer in kinase inhibitors |
Conjugation Extension | Absorbance at λₘₐₓ = 270 nm (ε = 4500) | Fluorescent probes for bioimaging |
Click Reactivity | CuAAC rate: 1.2 × 10³ M⁻¹s⁻¹ | Antibody-drug conjugate (ADC) linkers |
Steric Tolerance | Volume: 33 ų (cf. phenyl: 55 ų) | Deep binding in TRKA/CRF1 receptors |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7